Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-
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Overview
Description
Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-: is an organosulfur compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the benzo[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene derivatives, including 3-bromo-6-(1,1-dimethylethyl)-benzo[b]thiophene, can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzo[b]thiophene ring through an aryne intermediate, followed by nucleophilic attack and ring closure .
Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Chemistry: Benzo[b]thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules. They are also studied for their photophysical and electrochemical properties, making them valuable in materials science .
Biology and Medicine: In the field of medicine, benzo[b]thiophene derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, these compounds are used in the development of organic semiconductors and other advanced materials. Their unique electronic properties make them suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This property allows it to participate in various chemical reactions, including redox processes and coupling reactions .
Comparison with Similar Compounds
- 3-Bromo-5-(tert-butyl)benzo[b]thiophene
- Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives
Comparison: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C12H13BrS |
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Molecular Weight |
269.20 g/mol |
IUPAC Name |
3-bromo-6-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-9-10(13)7-14-11(9)6-8/h4-7H,1-3H3 |
InChI Key |
VYGXBZUZJJXPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br |
Origin of Product |
United States |
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